3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid
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Overview
Description
3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid is a compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is characterized by the presence of a cyclobutane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the Boc-protected amino acid. The process involves the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride and subsequent reaction with liquid ammonia. The resulting product is then reacted with di-tert-butyl dicarbonate to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve the use of alternative solvents and reagents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The cyclobutane ring and carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid: This compound is similar but lacks the ethyl group attached to the nitrogen atom.
2-(Tert-butoxycarbonylamino)-1-ethanol: This compound has a similar Boc-protected amino group but features an ethanol backbone instead of a cyclobutane ring.
Uniqueness
3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring, a Boc-protected amino group, and a carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-5-4-8-6-9(7-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
POMMMDGTSUSLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC(C1)C(=O)O |
Origin of Product |
United States |
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